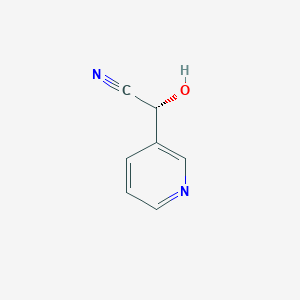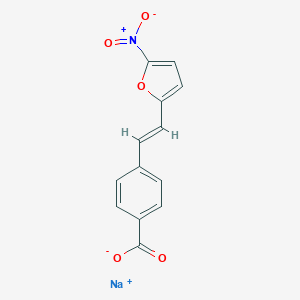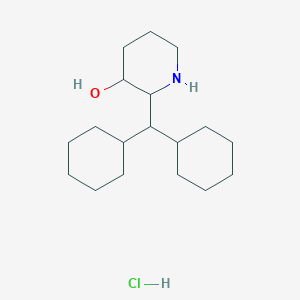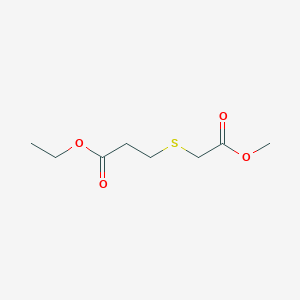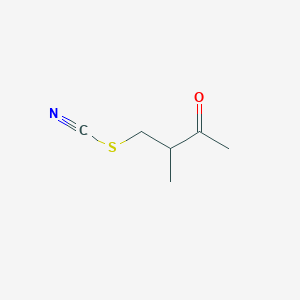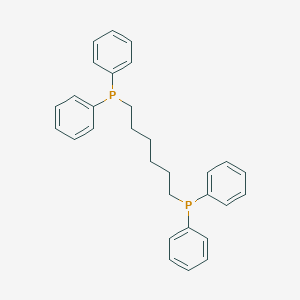
Urea, (2-(2,6-dichlorophenoxy)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, (2-(2,6-dichlorophenoxy)ethyl)-, also known as 2,4-D, is a widely used herbicide that is effective in controlling broadleaf weeds. It was first introduced in the 1940s and has since become one of the most commonly used herbicides in the world.
作用機序
The mechanism of action of urea, (2-(2,6-dichlorophenoxy)ethyl)-, involves disrupting the growth and development of plants. It works by mimicking the action of the plant hormone auxin, which is responsible for regulating cell growth and division. By disrupting auxin signaling, urea, (2-(2,6-dichlorophenoxy)ethyl)-, inhibits the growth of the plant, ultimately leading to its death.
Biochemical and Physiological Effects
Urea, (2-(2,6-dichlorophenoxy)ethyl)-, has been shown to have a variety of biochemical and physiological effects on plants. It can cause changes in the expression of genes involved in auxin signaling, as well as changes in the levels of other plant hormones such as cytokinins and abscisic acid. It can also affect the activity of enzymes involved in cell wall synthesis and lignin biosynthesis.
実験室実験の利点と制限
Urea, (2-(2,6-dichlorophenoxy)ethyl)-, is a useful tool for studying the effects of auxin signaling on plant growth and development. It is relatively easy to apply and has a well-characterized mechanism of action. However, it is important to note that its effects may vary depending on the specific plant species and growth conditions. Additionally, it is important to use appropriate safety precautions when handling urea, (2-(2,6-dichlorophenoxy)ethyl)-, as it can be toxic to humans and animals.
将来の方向性
There are several potential future directions for research on urea, (2-(2,6-dichlorophenoxy)ethyl)-. One area of interest is the development of more environmentally friendly herbicides that are less harmful to non-target organisms. Another area of interest is the study of the effects of urea, (2-(2,6-dichlorophenoxy)ethyl)-, on soil microbial communities and nutrient cycling. Finally, there is potential for the use of urea, (2-(2,6-dichlorophenoxy)ethyl)-, in the development of new plant growth regulators or other agricultural products.
合成法
Urea, (2-(2,6-dichlorophenoxy)ethyl)-, is synthesized through a reaction between 2,6-dichlorophenol and 2-chloroacetic acid. The resulting product is then treated with urea to form the final product. This synthesis method is relatively simple and efficient.
科学的研究の応用
Urea, (2-(2,6-dichlorophenoxy)ethyl)-, has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control broadleaf weeds in crops such as wheat, corn, and soybeans. It has also been studied for its potential use in controlling invasive plant species in natural ecosystems.
特性
CAS番号 |
102433-14-7 |
|---|---|
製品名 |
Urea, (2-(2,6-dichlorophenoxy)ethyl)- |
分子式 |
C9H10Cl2N2O2 |
分子量 |
249.09 g/mol |
IUPAC名 |
2-(2,6-dichlorophenoxy)ethylurea |
InChI |
InChI=1S/C9H10Cl2N2O2/c10-6-2-1-3-7(11)8(6)15-5-4-13-9(12)14/h1-3H,4-5H2,(H3,12,13,14) |
InChIキー |
DNGGVVZOBSEDOT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)OCCNC(=O)N)Cl |
正規SMILES |
C1=CC(=C(C(=C1)Cl)OCCNC(=O)N)Cl |
その他のCAS番号 |
102433-14-7 |
同義語 |
(2-(2,6-Dichlorophenoxy)ethyl)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



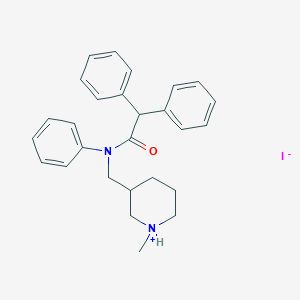
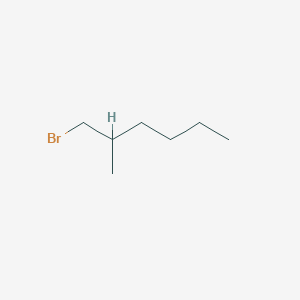
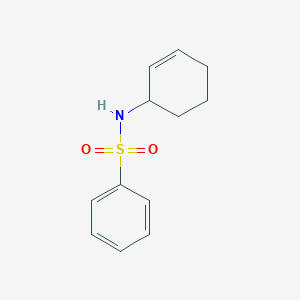

![2-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B35091.png)
